![molecular formula C14H18F3N3O7 B13924694 5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
5-[3-[(Trifluoroacetyl)amino]propyl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves multiple steps, typically starting with the modification of uridine. The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride, and the propylamine group is added via a nucleophilic substitution reaction. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
5-[3-[(Trifluoroacetyl)amino]propyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce the trifluoroacetyl group to a simpler amine group.
Substitution: This reaction can replace the trifluoroacetyl group with other functional groups, potentially creating new analogues
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a primary amine .
Aplicaciones Científicas De Investigación
5-[3-[(Trifluoroacetyl)amino]propyl]uridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Employed in cell labeling and tracking DNA synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and research reagents
Mecanismo De Acción
The mechanism of action of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analogue used for similar purposes in DNA labeling and tracking.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iodo-2’-deoxyuridine: Used in antiviral therapies and as a radiosensitizer in cancer treatment
Uniqueness
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and biological activities compared to other thymidine analogues. This uniqueness makes it particularly useful for specific research applications, such as tracking DNA synthesis in cells .
Propiedades
Fórmula molecular |
C14H18F3N3O7 |
|---|---|
Peso molecular |
397.30 g/mol |
Nombre IUPAC |
N-[3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H18F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,1-3,5H2,(H,18,25)(H,19,24,26)/t7-,8-,9-,11-/m1/s1 |
Clave InChI |
KLBVGHXBEIVUST-TURQNECASA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCCNC(=O)C(F)(F)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


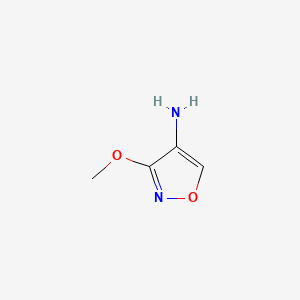
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
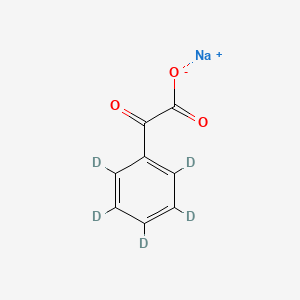
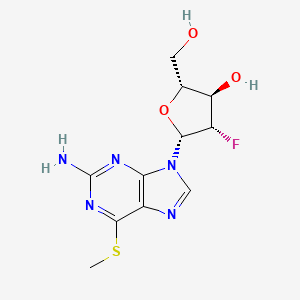
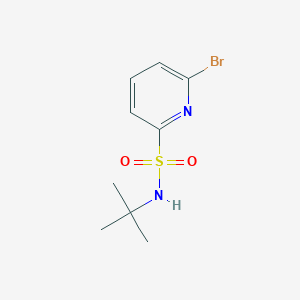
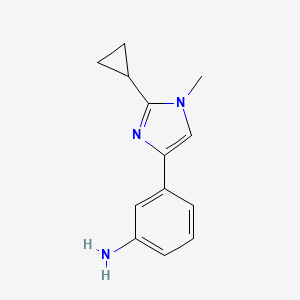

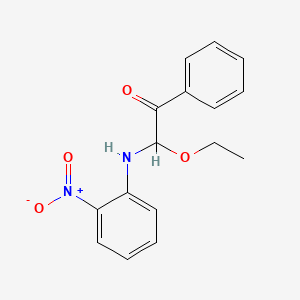
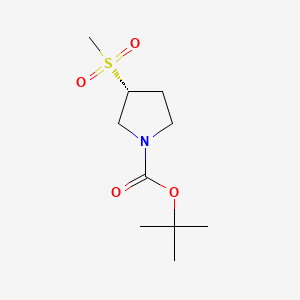

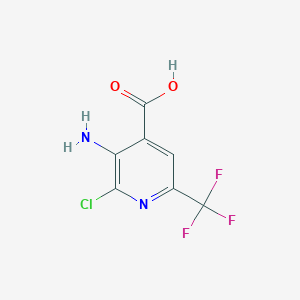
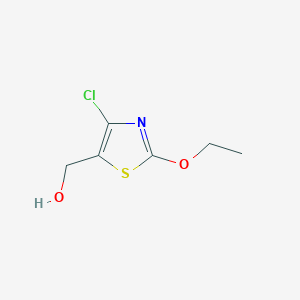
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)

